- Preparation of dibenzo[b,e]oxepin derivatives as agonists of peroxisome proliferator-activated receptor (PPAR-γ), World Intellectual Property Organization, , ,

Cas no 947249-14-1 (3-(Difluoromethoxy)pyridin-2-amine)

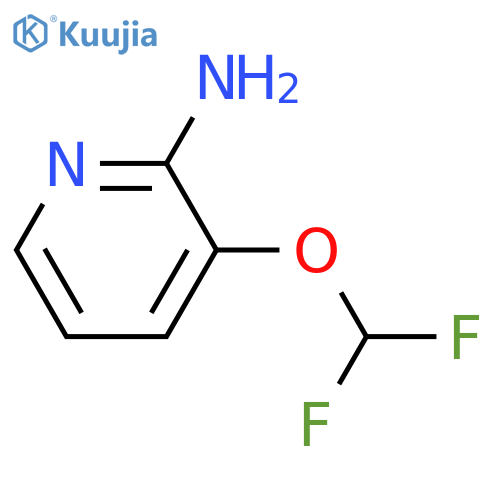

947249-14-1 structure

Nome del prodotto:3-(Difluoromethoxy)pyridin-2-amine

Numero CAS:947249-14-1

MF:C6H6F2N2O

MW:160.121448040009

MDL:MFCD12405788

CID:1005734

PubChem ID:28981901

3-(Difluoromethoxy)pyridin-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-(Difluoromethoxy)pyridin-2-amine

- 2-Amino-3-(difluoromethoxy)pyridine

- URJOUYRTHKWERB-UHFFFAOYSA-N

- 3-(difluoromethoxy)-2-pyridinamine

- 2-Pyridinamine, 3-(difluoromethoxy)-

- NE24571

- SY035791

- 3-[bis(fluoranyl)methoxy]pyridin-2-amine

- AK146245

- ST2404808

- A845060

- Z1263529546

- 3-(Difluoromethoxy)-2-pyridinamine (ACI)

- 2-Amino-3-difluoromethoxypyridine

- EN300-67307

- DB-293720

- DS-8481

- SB76629

- XMB24914

- 947249-14-1

- AKOS015916871

- Z362783884

- MFCD12405788

- SCHEMBL67670

- DTXSID70651881

- CS-D0412

-

- MDL: MFCD12405788

- Inchi: 1S/C6H6F2N2O/c7-6(8)11-4-2-1-3-10-5(4)9/h1-3,6H,(H2,9,10)

- Chiave InChI: URJOUYRTHKWERB-UHFFFAOYSA-N

- Sorrisi: FC(OC1C(N)=NC=CC=1)F

Proprietà calcolate

- Massa esatta: 160.04481914g/mol

- Massa monoisotopica: 160.04481914g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 123

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 48.1

- XLogP3: 1.4

3-(Difluoromethoxy)pyridin-2-amine Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C

3-(Difluoromethoxy)pyridin-2-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126549-250mg |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95%+ | 250mg |

$57 | 2023-02-18 | |

| Apollo Scientific | PC448010-250mg |

3-(Difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 250mg |

£33.00 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1317971-5G |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 97% | 5g |

$360 | 2024-07-21 | |

| TRC | D456355-250mg |

3-(Difluoromethoxy)pyridin-2-amine |

947249-14-1 | 250mg |

$ 275.00 | 2022-04-29 | ||

| Apollo Scientific | PC448010-1g |

3-(Difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 1g |

£85.00 | 2025-02-21 | |

| Enamine | EN300-67307-0.1g |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 0.1g |

$42.0 | 2023-05-03 | |

| Enamine | EN300-67307-0.25g |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 0.25g |

$60.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WY612-5g |

3-(Difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 5g |

4228.0CNY | 2021-08-03 | |

| Chemenu | CM126549-10g |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 10g |

$935 | 2021-08-05 | |

| Enamine | EN300-67307-2.5g |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 2.5g |

$256.0 | 2023-05-03 |

3-(Difluoromethoxy)pyridin-2-amine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Acetic acid , Iron Solvents: Ethanol ; overnight, 100 °C; overnight, 100 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 40 °C

Riferimento

- Process for the preparation of biheteroaryl compounds and crystal forms thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C

Riferimento

- Preparation of pyrazolylpyridinamine derivatives for use as DLK inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; overnight, reflux

Riferimento

- Preparation of pyrazole compounds as Raf inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: 2-Methoxyethanol , Copper oxide (Cu2O) , Ammonium hydroxide Solvents: Water ; 23 h, 100 °C; 100 °C → 0 °C

Riferimento

- Preparation of substituted imidazoles and oxazoles as Raf kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; overnight, 1 atm, rt

Riferimento

- Preparation of pyridinylimidazolylpyrimidine derivatives and analogs for use as Raf kinase modulators, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C

Riferimento

- Preparation of imidazolopyridines and -pyrimidines as tricyclic DLK inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Ammonium hydroxide Solvents: Water ; 2 d, 240 psi, rt → 150 °C

Riferimento

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Preparation of imidazole compounds as Raf kinase inhibitors for treating cancer, United States, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C

Riferimento

- Preparation of pyrazole derivatives and uses thereof as inhibitors of DLK, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 1 h, rt → 90 °C; 90 °C → rt

Riferimento

- Preparation of bipyrimidinamine derivatives and analogs for use in the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,

3-(Difluoromethoxy)pyridin-2-amine Raw materials

3-(Difluoromethoxy)pyridin-2-amine Preparation Products

3-(Difluoromethoxy)pyridin-2-amine Letteratura correlata

-

1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

947249-14-1 (3-(Difluoromethoxy)pyridin-2-amine) Prodotti correlati

- 1206981-49-8(3-(Trifluoromethoxy)pyridin-2-amine)

- 2137911-43-2(Tert-butyl 4-methyl-4-(piperidin-1-yl)azepane-1-carboxylate)

- 1261741-64-3(6-Fluoro-2'-(trifluoromethyl)biphenyl-3-methanol)

- 2138123-23-4(2-Cyclopentyl-5,6,7,8-tetrahydroindolizine-3-carbaldehyde)

- 16730-20-4(5-nitro-1H-indole-2-carboxylic acid)

- 2228757-67-1(O-2-(2-chloro-4-methylphenyl)-2-methylpropylhydroxylamine)

- 126501-70-0(1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid)

- 89424-76-0(1,3-Propanediol, 1-phenyl-2-(2-propenyl)-)

- 2229135-85-5(3-amino-3-(1-methyl-1H-indol-4-yl)propan-1-ol)

- 63768-76-3(2-acetamido-3-hydroxy-3-methylbutanoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:947249-14-1)3-(Difluoromethoxy)pyridin-2-amine

Purezza:99%

Quantità:5g

Prezzo ($):296.0